1-(3,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-2-ethylsulfonylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2S/c1-2-23(21,22)16-19-14-5-3-4-6-15(14)20(16)10-11-7-8-12(17)13(18)9-11/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVOCJADSNCVJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
1-(3,4-Dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole is a synthetic compound belonging to the benzimidazole class, which is known for its diverse biological activities. The compound's molecular formula is with a molecular weight of 369.26 g/mol. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological processes.
- Enzyme Inhibition : This compound may inhibit key enzymes that play crucial roles in microbial growth and metabolic pathways. For instance, it has been observed to affect enzyme systems linked to cancer cell proliferation and survival.
- Molecular Targets : The compound likely interacts with receptors or enzymes that are pivotal in signaling pathways related to tumor growth and inflammation.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antitumor Activity : Research indicates that benzimidazole derivatives exhibit significant antitumor properties. For example, compounds similar to this compound have shown inhibition of farnesyltransferase (FT), an enzyme critical for the post-translational modification of proteins involved in cancer cell signaling .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, suggesting its potential use in treating infectious diseases .
- Anti-inflammatory Effects : Studies have reported that benzimidazole derivatives can exhibit anti-inflammatory effects, which may be beneficial in conditions such as arthritis and other inflammatory diseases .
Comparative Analysis
The unique structure of this compound allows it to possess distinct biological activities compared to other benzimidazole derivatives.
| Compound Name | Structure | Notable Activity |
|---|---|---|
| This compound | Structure | Antitumor, Antimicrobial |
| 1-(2,4-Dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole | Structure | Moderate Antitumor |
| 2-(ethylsulfonyl)-1H-benzo[d]imidazole | Structure | Antimicrobial |
Case Studies
Several case studies have illustrated the effectiveness of benzimidazole derivatives in clinical settings:
- A study by Zhang et al. (2021) demonstrated that certain benzimidazole analogues significantly inhibited the growth of tumor cells in vitro and in vivo, showcasing their potential as therapeutic agents .
- Another investigation found that specific derivatives exhibited low IC50 values against cancer cell lines, indicating strong potency as inhibitors of tumor growth .
Comparison with Similar Compounds
Substituent Variations at the N1 Position
The N1 position of benzimidazoles is frequently substituted with aryl or alkyl groups. Key analogs include:
- 1-(4-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine (Compound 9) : Synthesized using 4-chlorobenzyl bromide, this compound lacks the ethylsulfonyl group at C2 and the 3,4-dichloro substitution on the benzyl ring. Its purity (>98%) and yield (67%) are comparable to the target compound .
- 1-(2,5-Dichlorobenzyl)-1H-benzo[d]imidazol-2-amine (Compound 10) : Features dichloro substitution at the 2,5-positions of the benzyl group, demonstrating how positional isomerism impacts physicochemical properties .
- 1-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2-amine (Compound 19) : Substitution with a pyridine ring introduces nitrogen-based polarity, contrasting with the hydrophobic 3,4-dichlorobenzyl group in the target compound .
Substituent Variations at the C2 Position
The C2 position is critical for bioactivity. Comparisons include:
- N-(1-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)acetamide (Compound 23) : Features an acetamide group at C2, which is less electron-withdrawing than the ethylsulfonyl group. Synthesized via acetylation of the parent amine, it exhibits similar purity (>98%) .
- 4-Chloro-1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-amine (Compound 24) : A chloro substituent at C4 and an amine at C2 highlight the impact of halogenation on reactivity and steric bulk .
- 1-Allyl-2-(3,4-dichlorophenyl)-6-nitro-1H-benzo[d]imidazole (Compound 4b) : Substitution with a nitro group at C6 and a 3,4-dichlorophenyl group at C2 demonstrates multifunctional modifications for enhanced biological activity .
Physicochemical Properties and Spectral Data
Melting Points and Solubility
- The ethylsulfonyl group likely increases melting points compared to non-sulfonylated analogs. For example, 6-chloro-1-(4-chlorobenzyl)-2-(furan-2-yl)-1H-benzo[d]imidazole (Compound 3v) melts at 129–131°C, while sulfonylated derivatives (e.g., compound 26 in ) exhibit higher thermal stability due to polar sulfonyl groups .
- Sulfonyl groups enhance water solubility compared to thioether analogs like 1-allyl-4,5-diphenyl-1H-imidazol-2-yl 3,4-dichlorobenzyl sulfide (CAS 339277-06-4), which has a molar mass of 451.41 g/mol and a sulfide linkage .
Spectroscopic Characterization
- 1H NMR : The ethylsulfonyl group generates distinct deshielded proton signals (e.g., –SO2–CH2–CH3) near δ 3.5–4.0 ppm, contrasting with acetamide (δ 2.0–2.5 ppm) or amine (δ 5.0–6.0 ppm) substituents .
- LCMS/HRMS : The target compound’s molecular ion ([M+H]+) would approximate m/z 386–390 (based on analogs in ), differing from compounds like 4-(benzyloxy)-1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-amine (m/z 351) .
Antifungal and Antimicrobial Potential
- Triazole-linked benzimidazoles (e.g., compounds C1–C9 in ) exhibit broad-spectrum antifungal activity, but the ethylsulfonyl group may improve pharmacokinetics by reducing metabolic degradation .
- 1-(3,4-Dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole is hypothesized to outperform sulfide analogs (e.g., ) in membrane penetration due to higher polarity.
Anticancer Activity
- 4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamides demonstrate V600EBRAF kinase inhibition, suggesting that sulfonyl groups enhance target binding .
Q & A
Q. What is the synthetic pathway for 1-(3,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole, and how can its purity be optimized?
Methodological Answer: The synthesis involves a multi-step process starting with the condensation of substituted benzylamines with aldehydes. For example:
- Step 1: React N1-(3,4-dichlorobenzyl)-4-(ethylsulfonyl)benzene-1,2-diamine with pyrrol-3-carboxaldehyde under reflux conditions in ethanol.
- Step 2: Purify the crude product via column chromatography (eluent: chloroform/ethyl acetate/hexane mixtures) to isolate the target compound as a white solid (yield: ~23%) .
- Purity Optimization: Use flash column chromatography (as in ) and confirm purity via 1H/13C NMR (e.g., δ 1.12 ppm for ethyl group protons) and elemental analysis (e.g., C: 55.33% observed vs. 55.30% calculated) .
Q. How are structural and purity characteristics validated for this compound?
Methodological Answer:
- NMR Spectroscopy: Key signals include the ethylsulfonyl group (δ 1.12 ppm, triplet for CH3; δ 3.32 ppm, quartet for CH2) and aromatic protons (δ 7.46–7.81 ppm for dichlorobenzyl substituents) .
- Mass Spectrometry (ESI+): The molecular ion peak at m/z 435 aligns with the molecular formula C20H17Cl2N3O2S .
- Elemental Analysis: Discrepancies ≤0.05% between calculated and observed values (e.g., N: 9.78% observed vs. 9.67% calculated) indicate high purity .
Q. What solvents and reaction conditions are critical for its synthesis?
Methodological Answer:
- Solvents: Ethanol for condensation; chloroform/ethyl acetate/hexane (2:2:1) for purification .
- Temperature: Reflux conditions (60–80°C) for imidazole ring formation; ambient temperature for column chromatography .
Advanced Research Questions
Q. How do substituents (e.g., dichlorobenzyl vs. difluorobenzyl) affect bioactivity and physicochemical properties?
Methodological Answer: A comparative study of analogs reveals:
Q. What computational methods are used to predict its antioxidant or receptor-binding activity?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate binding with targets (e.g., Trypanosoma brucei pteridine reductase). The ethylsulfonyl group forms hydrogen bonds with catalytic residues (e.g., Asp161) .
- ADME Prediction: Tools like SwissADME predict moderate blood-brain barrier permeability (logBB: −0.5) due to the dichlorobenzyl group’s hydrophobicity .
Q. How can conflicting NMR or bioactivity data between analogs be resolved?
Methodological Answer:
- Case Study: Discrepancies in antimicrobial activity between 3,4-dichlorobenzyl (low activity) and 4-chlorobenzyl (high activity) analogs suggest positional isomerism impacts target binding. Validate via isothermal titration calorimetry (ITC) to measure binding affinities .
- Data Reconciliation: Cross-validate NMR assignments using 2D-COSY and HSQC experiments to resolve overlapping aromatic signals .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing: Incubate the compound at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-UV (λ = 254 nm).
- Key Finding: The ethylsulfonyl group is hydrolytically stable at pH 7.4 but degrades at pH < 2 (e.g., gastric conditions), forming sulfonic acid derivatives .
Q. How does the ethylsulfonyl group influence electronic properties compared to methyl or propyl analogs?
Methodological Answer:
- DFT Calculations: The ethylsulfonyl group has a Hammett σ value of +0.82, indicating strong electron-withdrawing effects. This reduces HOMO-LUMO gaps (4.5 eV vs. 5.2 eV for methyl analogs), enhancing electrophilic reactivity .
- Synthetic Impact: Propylsulfonyl analogs (e.g., compound 5n) show lower yields (27% vs. 23% for ethyl) due to steric hindrance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
